molecular formula C14H8IN5S B294599 6-(2-Iodophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2-Iodophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B294599
M. Wt: 405.22 g/mol
InChI Key: VDSQYXOFJQFUQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Iodophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has been found to exhibit promising biological activities, including anticancer, antimicrobial, and antiviral properties.

Mechanism of Action

The mechanism of action of 6-(2-Iodophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its ability to inhibit the growth and proliferation of cancer cells. It does so by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to inhibit the activity of various enzymes and proteins involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes and proteins involved in cancer cell growth and proliferation. Additionally, it has been found to exhibit antimicrobial and antiviral properties, making it a potential candidate for the treatment of infectious diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(2-Iodophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its ability to induce apoptosis in cancer cells and exhibit antimicrobial and antiviral properties. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the study of 6-(2-Iodophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its potential applications in the treatment of infectious diseases. Additionally, further studies can be conducted to determine the optimal dosage and administration of this compound for its potential use in cancer treatment. Furthermore, the development of analogs of this compound may lead to the discovery of more potent and selective anticancer agents.

Synthesis Methods

The synthesis of 6-(2-Iodophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves a multi-step process. The first step involves the synthesis of 2-iodoaniline, which is then reacted with pyridine-4-carboxaldehyde to form 2-(4-pyridinyl)phenyl iodide. This intermediate compound is then reacted with thiosemicarbazide to form the final product, this compound.

Scientific Research Applications

6-(2-Iodophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been found to exhibit antimicrobial and antiviral properties, making it a potential candidate for the treatment of infectious diseases.

Properties

Molecular Formula

C14H8IN5S

Molecular Weight

405.22 g/mol

IUPAC Name

6-(2-iodophenyl)-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H8IN5S/c15-11-4-2-1-3-10(11)13-19-20-12(17-18-14(20)21-13)9-5-7-16-8-6-9/h1-8H

InChI Key

VDSQYXOFJQFUQB-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NN3C(=NN=C3S2)C4=CC=NC=C4)I

Canonical SMILES

C1=CC=C(C(=C1)C2=NN3C(=NN=C3S2)C4=CC=NC=C4)I

Origin of Product

United States

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